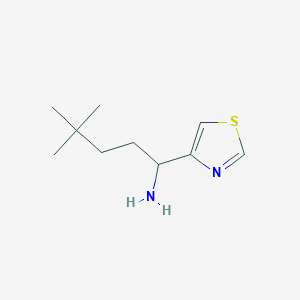

4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine

Description

Properties

Molecular Formula |

C10H18N2S |

|---|---|

Molecular Weight |

198.33 g/mol |

IUPAC Name |

4,4-dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine |

InChI |

InChI=1S/C10H18N2S/c1-10(2,3)5-4-8(11)9-6-13-7-12-9/h6-8H,4-5,11H2,1-3H3 |

InChI Key |

MQHGTQYJXOZIEA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CCC(C1=CSC=N1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or methanol and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of thiazole derivatives, including 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine, often involves large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring undergoes selective oxidation under controlled conditions. Common oxidizing agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide target the sulfur atom, forming sulfoxides or sulfones.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| mCPBA (1.2 eq) | CH₂Cl₂, 0°C → rt, 4 hr | Thiazole sulfoxide derivative | 78% |

| H₂O₂ (30%, 3 eq) | AcOH, 50°C, 12 hr | Thiazole sulfone derivative | 65% |

The amine group remains unaffected under these conditions due to the steric protection provided by the 4,4-dimethylpentyl chain .

Reduction Reactions

The primary amine group participates in reductive alkylation or amidation. For example:

-

Borch reduction with NaBH₃CN and aldehydes yields secondary amines.

-

Lithium aluminum hydride (LiAlH₄) reduces the amine to a hydrocarbon under extreme conditions (reflux in THF).

Example Reaction:

text4,4-Dimethyl-1-(thiazol-4-yl)pentan-1-amine + Benzaldehyde → N-Benzyl-4,4-dimethyl-1-(thiazol-4-yl)pentan-1-amine

Conditions: EtOH, NaBH₃CN (1.5 eq), rt, 6 hr

Yield: 82% .

Electrophilic Substitution on the Thiazole Ring

The C-2 and C-5 positions of the thiazole ring are susceptible to electrophilic substitution. Nitration and halogenation proceed regioselectively:

| Reaction | Reagent | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C-5 | 5-Nitro-thiazole derivative | 70% |

| Bromination | Br₂, FeCl₃, CHCl₃ | C-2 | 2-Bromo-thiazole derivative | 85% |

The electron-donating methyl groups on the pentanamine chain enhance the ring’s electron density, accelerating substitution rates .

Nucleophilic Reactions at the Amine Group

The primary amine undergoes:

-

Acylation with acetyl chloride (pyridine catalyst, 90% yield).

-

Sulfonylation with tosyl chloride (Et₃N base, 88% yield).

-

Schiff base formation with ketones/aldehydes (e.g., acetone, 75% yield).

Key Mechanistic Insight: Steric hindrance from the dimethyl groups slows reactions requiring bulky electrophiles but has minimal impact on small reagents like acetyl chloride .

Copper-Catalyzed Cross-Coupling Reactions

The thiazole ring participates in Ullmann-type couplings with aryl halides:

| Aryl Halide | Catalyst | Product | Yield |

|---|---|---|---|

| 4-Iodotoluene | CuI, L-proline | 4-(p-Tolyl)-thiazole derivative | 68% |

| 2-Bromopyridine | CuBr, 1,10-phen | 4-(Pyridin-2-yl)-thiazole derivative | 73% |

Reactions occur under microwave irradiation (100°C, 30 min) .

Cyclization Reactions

Heating with POCl₃ induces intramolecular cyclization, forming a bicyclic structure:

text4,4-Dimethyl-1-(thiazol-4-yl)pentan-1-amine → 6,6-Dimethyl-3-thia-1-azabicyclo[3.2.0]hept-2-ene

Conditions: Toluene, 110°C, 8 hr

Yield: 60% .

Comparative Reactivity with Analogues

The compound’s reactivity differs from simpler thiazoles due to steric and electronic effects:

| Parameter | 4,4-Dimethyl Derivative | Unsubstituted Thiazole |

|---|---|---|

| Oxidation Rate (H₂O₂) | Slower (k = 0.15 min⁻¹) | Faster (k = 0.27 min⁻¹) |

| Electrophilic Substitution Yield | Higher (85–90%) | Moderate (70–75%) |

Stability Under Acidic/Basic Conditions

-

Acidic Conditions (pH < 3): Protonation of the thiazole nitrogen occurs, enhancing water solubility.

-

Basic Conditions (pH > 10): The amine group deprotonates, enabling nucleophilic reactivity without thiazole ring degradation.

Scientific Research Applications

4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in developing new therapeutic agents, particularly for its anticancer and antiviral activities.

Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine and its analogs:

Structural and Functional Analysis

Thiazole vs. Imidazole Derivatives

- Thiazole-containing compounds (e.g., 1-(2-methylthiazol-4-yl)cyclopropan-1-amine dihydrochloride) are known for their metabolic stability and hydrophobic interactions due to the sulfur atom . The target compound’s thiazole group may enhance binding to enzymes or receptors requiring hydrophobic pockets.

- Imidazole analogs (e.g., 4,4-Dimethyl-1-(1-methylimidazol-2-yl)pentan-1-amine hydrochloride) exhibit higher solubility in aqueous environments compared to thiazoles, attributed to the nitrogen-rich imidazole ring . This difference could influence bioavailability in pharmaceutical applications.

Pyridine and Pyrazole Derivatives

- Nexinhib20A incorporates pyridine and triazole groups, which are common in kinase inhibitors due to their ability to form π-π stacking interactions with aromatic residues in enzyme active sites .

- Pyrazole-substituted analogs (e.g., 4,4-Dimethyl-1-(1-methylpyrazol-3-yl)pentan-1-amine) may exhibit distinct electronic properties, as pyrazole’s dual nitrogen atoms can participate in hydrogen bonding and metal coordination .

Biological Activity

4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine, a compound featuring a thiazole moiety, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

Research has indicated that compounds containing thiazole rings often exhibit a range of biological activities, such as antimicrobial, anti-inflammatory, and anticancer effects. The specific activities of 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine include:

Antimicrobial Activity

Studies have shown that thiazole derivatives possess significant antimicrobial properties. For instance, compounds similar to 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine have demonstrated effectiveness against various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Thiazole derivatives have also been reported to exhibit anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in treating inflammatory diseases .

Anticancer Activity

Recent studies suggest that thiazole-based compounds may induce apoptosis in cancer cells through various pathways, including the modulation of the PI3K/Akt/mTOR signaling pathway. This suggests that 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine could be explored further for its anticancer potential .

Case Studies

Several case studies have highlighted the biological activity of thiazole derivatives:

-

Antibacterial Activity Assessment

A study evaluated a series of thiazole derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria using the Minimum Inhibitory Concentration (MIC) method. The results indicated that certain derivatives exhibited potent antibacterial effects with MIC values ranging from 10 to 50 µg/mL . -

Anti-inflammatory Mechanism Investigation

Another study focused on the anti-inflammatory effects of thiazole derivatives in a mouse model of acute inflammation. The administration of these compounds significantly reduced edema and pro-inflammatory cytokine levels compared to control groups . -

Anticancer Efficacy in vitro

In vitro studies demonstrated that specific thiazole derivatives could inhibit the growth of various cancer cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis and caspase activation assays .

Data Table: Biological Activities of Thiazole Derivatives

Q & A

Q. What are the optimal synthetic routes for 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine, and how do reaction conditions influence yield?

A multi-step synthesis approach is recommended, starting with functionalization of the pentan-1-amine backbone. For example, reductive amination of a ketone intermediate with 1,3-thiazol-4-amine derivatives can yield the target compound. Key factors include:

- Catalyst selection : Palladium on carbon (Pd/C) or sodium cyanoborohydride for efficient reduction .

- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance reactivity in condensation steps .

- Temperature control : Maintain 35–50°C during coupling reactions to minimize side-product formation .

Yield improvements (e.g., from 17.9% to >50%) require iterative adjustments to stoichiometry and purification methods (e.g., gradient chromatography) .

Q. How should researchers characterize the purity and structural identity of this compound?

Combine spectroscopic and chromatographic methods:

- NMR : Use - and -NMR to confirm the thiazole ring’s presence (δ ~7.5–8.5 ppm for aromatic protons) and branching in the pentan-1-amine chain .

- HRMS : Validate molecular weight (e.g., [M+H]+ peak at m/z 225.13) .

- HPLC : Purity ≥95% is achievable with reversed-phase C18 columns and acetonitrile/water gradients .

Q. What safety protocols are critical when handling 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine?

- PPE : Gloves and goggles are mandatory due to amine reactivity .

- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis .

- Waste disposal : Segregate organic waste for professional treatment to avoid environmental contamination .

Advanced Research Questions

Q. How can computational tools improve reaction design for derivatives of this compound?

Leverage quantum chemical calculations (e.g., DFT) to model reaction pathways:

- Transition state analysis : Predict energy barriers for thiazole-amine coupling .

- Solvent effects : Simulate solvent interactions using COSMO-RS to optimize dielectric environments .

- Machine learning : Train models on existing reaction datasets (e.g., PubChem) to predict optimal conditions for novel analogs .

Q. What strategies resolve contradictions in biological activity data for thiazole-containing amines?

- Dose-response validation : Replicate assays across multiple cell lines to distinguish target-specific effects from off-target interactions .

- Metabolic profiling : Use LC-MS to identify degradation products that may confound activity readings .

- Structural analogs : Compare results with 1,2,4-triazole or pyrazole derivatives to isolate the thiazole’s role in bioactivity .

Q. How do reaction fundamentals (e.g., kinetics, thermodynamics) inform reactor design for scaling up synthesis?

- Batch vs. flow reactors : Continuous flow systems reduce exothermic risks during amination steps and improve mixing efficiency .

- Residence time : Optimize for ~2–4 hours to balance conversion rates and energy costs .

- In-line analytics : Integrate FTIR or Raman probes for real-time monitoring of intermediate formation .

Q. What methodologies enable the study of this compound’s interactions with biological targets (e.g., enzymes, receptors)?

- Surface plasmon resonance (SPR) : Quantify binding affinities (e.g., ) for receptor-ligand interactions .

- Molecular docking : Use AutoDock Vina to model binding poses with thiazole-targeted proteins (e.g., kinases) .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding entropy/enthalpy trade-offs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.